molecular formula C21H20N2O6 B238720 N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide

N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide

Cat. No. B238720
M. Wt: 396.4 g/mol
InChI Key: VQAZNRCSLQGKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide, commonly known as Furamidine, is a synthetic compound that belongs to the family of furamidine-based compounds. It is a potent antimicrobial agent that has been extensively studied for its potential use in treating various infectious diseases caused by protozoan parasites.

Mechanism of Action

Furamidine exerts its antimicrobial activity by selectively binding to the minor groove of DNA, thereby preventing the replication and transcription of the parasite's genetic material. This leads to the disruption of the parasite's metabolic processes, ultimately resulting in its death.
Biochemical and Physiological Effects:
Furamidine has been shown to have a number of biochemical and physiological effects, including inhibition of DNA synthesis, disruption of mitochondrial function, and induction of oxidative stress. These effects are thought to be responsible for its potent antimicrobial activity against protozoan parasites.

Advantages and Limitations for Lab Experiments

One of the major advantages of using furamidine in lab experiments is its high potency against protozoan parasites, making it an ideal candidate for drug development studies. However, one of the limitations of using furamidine is its potential toxicity to human cells, which may limit its clinical use.

Future Directions

There are several future directions for research on furamidine, including the development of new analogs with improved potency and selectivity, the investigation of its potential use in combination therapy with other antiparasitic drugs, and the exploration of its potential use in the treatment of other infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of furamidine and its potential toxicity to human cells.

Synthesis Methods

Furamidine can be synthesized using various methods, including the condensation of 4-nitrophenol with 2-methoxyaniline in the presence of a strong acid catalyst, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then acylated with 4-methoxyphenoxyacetic acid chloride to produce the desired product.

Scientific Research Applications

Furamidine has been extensively studied for its potential use in treating various infectious diseases caused by protozoan parasites, including Trypanosoma brucei, Leishmania donovani, and Plasmodium falciparum. It has been shown to be highly effective against these parasites in vitro and in vivo, making it a promising candidate for the development of new antiparasitic drugs.

properties

Product Name

N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide

Molecular Formula

C21H20N2O6

Molecular Weight

396.4 g/mol

IUPAC Name

N-[2-methoxy-4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N2O6/c1-26-15-6-8-16(9-7-15)29-13-20(24)22-14-5-10-17(19(12-14)27-2)23-21(25)18-4-3-11-28-18/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

VQAZNRCSLQGKJZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC

Origin of Product

United States

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